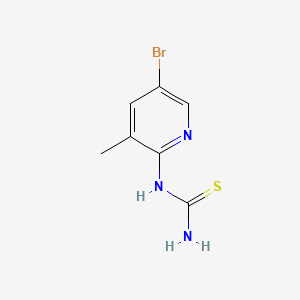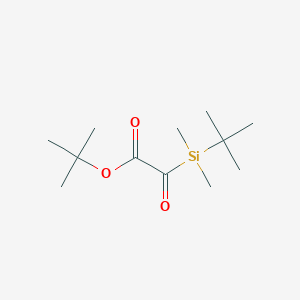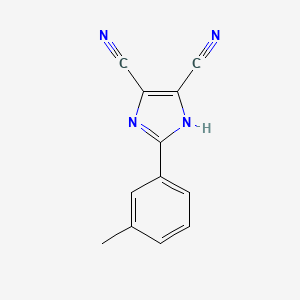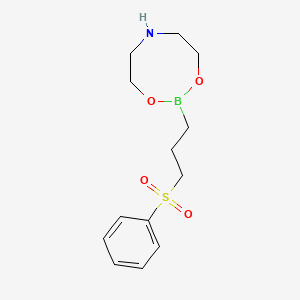
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate" is a pyrrolidine derivative, where pyrrolidine is a five-membered nitrogen-containing heterocycle. This compound is distinguished by its specific arrangement of functional groups, including tert-butyl, acetamido, and allyl moieties, which impart unique chemical and physical properties. The stereochemistry of the molecule, indicated by (3R,4S), contributes to its biological and chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves several steps, typically starting from a readily available pyrrolidine precursor:
Protection of Amino Group: : The pyrrolidine starting material is first protected to prevent unwanted reactions at the amino group
Alkylation: : The protected pyrrolidine undergoes alkylation at the 3 and 4 positions using allyl bromide under basic conditions, facilitating the formation of the allyl group.
Acetamido Group Introduction: : The acetamido group is introduced through acylation using acetic anhydride or acetyl chloride.
Deprotection: : The final step involves deprotection to yield the desired compound in its active form.
Industrial Production Methods
Industrial production methods of this compound scale up the laboratory procedures. Optimizations often include continuous flow reactions to enhance yield and reduce reaction times. Catalysts may be employed to improve selectivity and efficiency. The purification process involves crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the allyl group, forming epoxides or diols.
Reduction: : Reduction reactions can target the carbonyl groups, converting them to corresponding alcohols.
Substitution: : The compound undergoes nucleophilic substitution reactions at positions facilitated by the electron-donating or withdrawing groups.
Common Reagents and Conditions
Oxidation: : Manganese dioxide, potassium permanganate, and hydrogen peroxide are common oxidants.
Reduction: : Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: : Conditions often involve nucleophiles like halides, with solvents such as acetonitrile or dimethyl sulfoxide.
Major Products
The products vary depending on the type of reaction. Oxidation might yield epoxides, reduction might give alcohols, and substitution can introduce various functional groups, altering the chemical landscape of the molecule.
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in studying reaction mechanisms due to its unique functional groups.
Biology
In biology, it acts as a precursor or inhibitor in enzyme studies. Its specific stereochemistry aids in the investigation of enzyme-substrate interactions.
Medicine
Pharmacologically, derivatives of this compound are researched for their potential therapeutic benefits, including anti-inflammatory and antimicrobial activities.
Industry
Industrially, this compound is used in material science for the development of polymers and resins with specific properties. Its unique structure makes it valuable in creating materials with high durability and resistance.
Mechanism of Action
The mechanism by which rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate exerts its effects typically involves interactions with biological macromolecules like proteins or nucleic acids. It may act as an enzyme inhibitor or a ligand, binding to specific sites and altering the biological pathways. The tert-butyl and acetamido groups are critical for binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
rel-(3R,4S)-tert-Butyl 3-acetamido-4-phenylpyrrolidine-1-carboxylate
rel-(3R,4S)-tert-Butyl 3-benzamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(methylcarbamoyl)pyrrolidine-1-carboxylate
Unique Features
Compared to similar compounds, rel-(3R,4S)-tert-Butyl 3-acetamido-4-allyl-3-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has unique features due to its tert-butyl and allyl groups. These groups not only affect the chemical reactivity but also influence biological activity and binding properties. This makes the compound stand out in applications where specific interaction profiles are required.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-acetamido-3-(tert-butylcarbamoyl)-4-prop-2-enylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-9-10-14-11-22(16(25)26-18(6,7)8)12-19(14,20-13(2)23)15(24)21-17(3,4)5/h9,14H,1,10-12H2,2-8H3,(H,20,23)(H,21,24)/t14-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNFRMXIQNDKLS-LIRRHRJNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CN(CC1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@]1(CN(C[C@@H]1CC=C)C(=O)OC(C)(C)C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3-(Dibenzo[b,d]furan-1-yl)phenyl)boronic acid](/img/structure/B8208465.png)

